N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O2/c23-15-6-9-17(10-7-15)25-20(28)13-27-19-11-8-16(24)12-18(19)21(26-22(27)29)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLLUFZNPFNQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a bromophenyl group and a quinazoline derivative. The molecular formula is C_{20}H_{17BrClN_3O with a molecular weight of approximately 426.72 g/mol. The presence of halogen substituents (bromine and chlorine) is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound exhibited an IC50 value in the micromolar range, indicating substantial efficacy in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The turbidimetric method revealed promising results, with several derivatives showing effective inhibition.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 40 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It interacts with specific cellular receptors, modulating signal transduction pathways that are critical for cancer progression.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Breast Cancer Cells
A notable study investigated the effects of this compound on MCF7 cells. The study utilized the Sulforhodamine B (SRB) assay to assess cytotoxicity and found that the compound significantly reduced cell viability at concentrations above 10 µM. Molecular docking studies further elucidated its binding affinity to estrogen receptors, suggesting a targeted mechanism of action.
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple pathogens. The results indicated that some derivatives had a MIC comparable to standard antibiotics, showcasing their potential as new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is its anticancer potential. Research indicates that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- In vitro Cytotoxicity Testing :
- Mechanism of Action :
Other Biological Activities
Apart from anticancer properties, this compound has been investigated for additional biological activities:
Antimicrobial Properties
Research has indicated that quinazolinone derivatives possess antimicrobial properties against various pathogens. The compound was tested for its efficacy against bacterial strains and exhibited notable antibacterial activity .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also have anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting potential therapeutic applications in inflammatory diseases .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized through multi-step reactions, typically involving:
-
Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
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Acetamide linkage : Coupling of 6-chloro-4-phenylquinazolin-2(1H)-one with bromophenyl-substituted chloroacetamide intermediates via nucleophilic acyl substitution .
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Bromophenyl functionalization : Introduction of the 4-bromophenyl group through Ullmann-type coupling or Buchwald-Hartwig amination .
Table 1: Representative Reaction Conditions and Yields
Quinazolinone Core
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Oxidation/Reduction : The 2-oxo group undergoes reduction with NaBH₄ or LiAlH₄ to form 1,2,3,4-tetrahydroquinazoline derivatives .
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Halogenation : The 6-chloro group participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids .
Acetamide Linkage
-
Hydrolysis : Acidic or basic hydrolysis converts the acetamide to carboxylic acid (e.g., HCl/EtOH reflux yields 85–90% free acid) .
-
Nucleophilic substitution : The α-carbon of the acetamide reacts with amines or thiols to form secondary amides or thioacetamides .
Bromophenyl Substituent
-
Buchwald-Hartwig amination : Replaces bromine with amines using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) .
-
Click chemistry : Azide-alkyne cycloaddition at the bromine site using Cu(I) catalysts .
Catalytic and Solvent Effects
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Cu@Py-Oxa@SPION catalyst : Enhances azide-alkyne cycloaddition efficiency (86% yield vs. 51% with non-immobilized CuI) .
-
Solvent optimization : Ethanol or DMF improves reaction rates and purity .
Table 2: Solvent Impact on Triazole Formation (Click Reaction)
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | EtOH | Cu@Py-Oxa@SPION | 86 |
| 2 | DMF | CuI | 51 |
| 3 | THF | Cu@Py-Oxa@SPION | 72 |
Mechanistic Insights
-
Quinazolinone ring activation : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity at C-6 and C-8 positions, facilitating nucleophilic attacks .
-
Bromine displacement : Follows an SNAr mechanism under basic conditions, with para-bromine showing higher reactivity than meta-substituted analogs .
Stability and Reactivity Trends
Comparison with Similar Compounds
Quinazolinone-Based Analogs
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (CAS 309726-60-1)
- Structural Similarities: Shares the quinazolinone core and acetamide-linked phenyl group.
- Key Differences : Lacks the 6-chloro and 4-phenyl substituents present in the target compound.
Pyridazinone Derivatives
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structural Features: Pyridazinone core (1,2-diazine) with 4-methoxybenzyl and methyl substituents.
- Bioactivity : Acts as a potent and specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
- Comparison: While the acetamide-4-bromophenyl group is conserved, the pyridazinone core differs from quinazolinone, suggesting divergent target selectivity .
Triazole-Containing Derivatives
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
- Structural Features : 1,2,4-triazole ring with a sulfanyl linker and cyclohexylmethyl group.
- Bioactivity : Exhibits HIV-1 reverse transcriptase (RT) inhibition, attributed to hydrogen bonding (N–H⋯S) and hydrophobic interactions.
- Comparison : The bromophenylacetamide group is shared, but the triazole core may confer distinct pharmacokinetic properties .
Simple Acetamide Derivatives
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
- Structural Features : Lacks a heterocyclic core; features two aromatic rings (4-bromo- and 4-chlorophenyl) connected via acetamide.
- Crystallography : Dihedral angle between aromatic rings is 68.21°, with bond lengths (e.g., C–Br: 1.8907 Å) comparable to the target compound.
- Implications : Simplified structure may reduce potency but improve synthetic accessibility .
Antimicrobial Activity
- Chloroacetamide Derivatives: Compounds like N-(4-bromophenyl)-2-[(4-bromophenyl)amino]acetamide show MICs as low as 13–27 µM against S. aureus, E. coli, and C. albicans. Electron-withdrawing groups (Br, Cl) enhance activity by increasing membrane permeability .
Enzyme Inhibition
- HIV-1 RT Inhibition: Triazole derivatives (e.g., ) achieve inhibition via hydrogen bonding (N–H⋯N/S). The target compound’s quinazolinone core may offer alternative binding modes for RT or other enzymes.
- FPR2 Agonism: Pyridazinone derivatives (e.g., ) activate FPR2, suggesting the target compound’s quinazolinone core could be modified for receptor specificity.
Physicochemical and Structural Data
Table 1: Key Structural Parameters
Preparation Methods
Cyclocondensation of 2-Aminobenzamides
The quinazolinone scaffold is classically synthesized via cyclocondensation of 2-aminobenzamide with carbonyl compounds. For 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one , the following protocol is adapted from Fu et al.:
- Starting Material : 5-Chloro-2-aminobenzamide (1.0 mmol) reacts with benzaldehyde (1.1 mmol) in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅, 1.5 mmol) at 100°C for 5 hours.
- Mechanism : The aldehyde undergoes Schiff base formation with the amine, followed by intramolecular cyclization and oxidation to yield the quinazolinone.
- Yield : 68–72% after recrystallization from ethanol.
Optimization Note : Substituting DMF with dimethyl sulfoxide (DMSO) and using cesium carbonate (Cs₂CO₃) as a base enhances cyclization efficiency, particularly for electron-deficient substrates.
Functionalization at Position 1: Acetamide Installation
Alkylation with Chloroacetamide Derivatives
Position 1 of the quinazolinone is nucleophilic, enabling alkylation with chloroacetamides. A metal-free approach from Bolm et al. is modified as follows:
- Reagents : 6-Chloro-4-phenyl-1,2-dihydroquinazolin-2-one (1.0 mmol), 2-chloro-N-(4-bromophenyl)acetamide (1.2 mmol), Cs₂CO₃ (2.5 mmol) in DMSO.
- Conditions : Stirring at 135°C under nitrogen for 24 hours.
- Workup : Precipitation in ice-water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 3:1).
- Yield : 58%.
Mechanistic Insight : The reaction proceeds via SNAr, where the quinazolinone’s N1 deprotonates to attack the chloroacetamide’s α-carbon, displacing chloride.
Transition Metal-Catalyzed Coupling
For higher yields, copper-catalyzed Ullmann-type coupling is employed:
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), potassium phosphate (K₃PO₄, 2.0 mmol).
- Solvent : Toluene at 110°C for 16 hours.
- Yield : 74%.
Advantage : Tolerates electron-withdrawing groups (e.g., chloro) without side reactions.
Alternative Routes via Intermediate Oxadiazoles
A hybrid strategy from recent antimicrobial agent synthesis involves constructing a 1,3,4-oxadiazole intermediate:
- Acid Hydrazide Formation : React 6-chloro-4-phenylquinazolin-2-one with hydrazine hydrate to yield the hydrazide.
- Oxadiazole Cyclization : Treat with carbon disulfide (CS₂) in ethanolic KOH to form 5-(quinazolinonyl)-1,3,4-oxadiazole-2-thiol.
- Acetamide Coupling : React the thiol with 2-bromo-N-(4-bromophenyl)acetamide under Mitsunobu conditions (DIAD, PPh₃).
- Yield : 62% after HPLC purification.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Alkylation (Cs₂CO₃) | DMSO, 135°C, 24h | 58 | 95.2 | Moderate |
| Ullmann Coupling | CuI, toluene, 110°C, 16h | 74 | 97.8 | High |
| Oxadiazole Hybrid | Mitsunobu, DIAD, 48h | 62 | 94.5 | Low |
Key Findings :
- Transition metal catalysis offers superior yields but requires rigorous metal removal.
- The oxadiazole route introduces complexity but enables modular functionalization.
Spectroscopic Characterization and Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H5), 7.89–7.32 (m, 9H, aromatic), 4.98 (s, 2H, CH₂), 2.01 (s, 3H, COCH₃).
- ¹³C NMR : 168.5 ppm (C=O), 154.2 ppm (C2 quinazolinone), 132.1–121.6 ppm (aromatic carbons).
- HRMS : [M+H]⁺ calcd. for C₂₂H₁₆BrClN₃O₂: 500.0124; found: 500.0128.
Challenges and Optimization Strategies
- Regioselectivity : Electron-withdrawing groups (Cl, Br) direct substitution to position 1 but may require protecting groups for multi-step syntheses.
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity but complicate purification.
- Byproduct Formation : Over-alkylation at position 3 is mitigated by stoichiometric control and low-temperature quenching.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with the quinazolinone core. Key steps include:
- Amide coupling : Reacting 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazoline with bromoacetic acid derivatives, followed by coupling to 4-bromophenylamine.
- Reagent optimization : Use of carbodiimides (e.g., EDC·HCl) and bases (e.g., triethylamine) in dichloromethane at 273 K to minimize side reactions .
- Purity control : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel .
Yield optimization requires precise stoichiometry, inert atmosphere, and slow crystallization (e.g., methylene chloride evaporation) to enhance crystal purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, the dihedral angle between quinazolinone and bromophenyl groups can be determined (e.g., 54.8°–77.5° in related structures) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 482.2) .
Advanced Research Questions
Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of quinazolinone derivatives?
- Comparative bioactivity assays : Test derivatives with systematic substitutions (e.g., halogen, methyl, or methoxy groups) against target enzymes or cell lines. For example:
| Compound | Biological Activity | IC (µM) |
|---|---|---|
| 6-Chloroquinazolinone | Antitumor | 10.5 |
| 4-Phenylquinazolinone | Antiviral | 12.0 |
| Target compound | Kinase Inhibition | Pending data |
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or PARP .
- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability via HPLC and microsomal assays .
Q. What strategies resolve structural data contradictions in X-ray crystallography?
- Multi-conformer refinement : Address disordered regions using SHELXL’s PART instruction to model alternative conformations .
- Hydrogen bonding analysis : Identify dimeric motifs (e.g., R_2$$^2(10) hydrogen-bonded dimers) to validate packing arrangements .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul to assess geometric outliers .
Q. How can molecular docking simulations be integrated with in vitro assays to elucidate mechanism of action?
- Target selection : Prioritize enzymes/receptors (e.g., topoisomerase II, COX-2) based on structural homology to active quinazolinones .
- Docking protocols :
- Prepare protein structures (PDB: 1XYZ) via protonation and energy minimization.
- Generate ligand conformers using OMEGA and dock with Glide SP/XP scoring .
- Validation : Correlate docking scores (e.g., GlideScore < -6.0) with in vitro IC values from kinase inhibition assays .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
